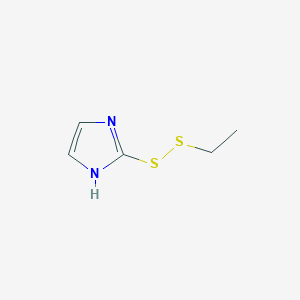

1H-Imidazole, 2-(ethyldithio)-

Description

1H-Imidazole, 2-(ethyldithio)- (CAS No. 141400-54-6) is a sulfur-containing imidazole derivative with the molecular formula C₅H₈N₂S₂ and a molecular weight of 160.26 g/mol. The compound’s IUPAC name is 2-(ethyldisulfanyl)-1H-imidazole, and its InChIKey is PPIZPMCVDUTABN-UHFFFAOYSA-N, reflecting its stereochemical uniqueness .

This functional group also contributes to nucleophilic reactivity, making the compound a candidate for synthesizing disulfide-linked conjugates in medicinal chemistry .

Properties

CAS No. |

141400-54-6 |

|---|---|

Molecular Formula |

C5H8N2S2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

2-(ethyldisulfanyl)-1H-imidazole |

InChI |

InChI=1S/C5H8N2S2/c1-2-8-9-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |

InChI Key |

PPIZPMCVDUTABN-UHFFFAOYSA-N |

Canonical SMILES |

CCSSC1=NC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(ethyldithio)- typically involves the introduction of the ethyldithio group to the imidazole ring. One common method is the reaction of imidazole with ethyldisulfide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(ethyldithio)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-(ethyldithio)- can undergo various chemical reactions, including:

Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethyldithio group, reverting to the parent imidazole.

Substitution: The ethyldithio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazole.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1H-Imidazole, 2-(ethyldithio)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(ethyldithio)- involves its interaction with molecular targets through the imidazole ring and the ethyldithio group. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the ethyldithio group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The ethyldithio group in 1H-Imidazole, 2-(ethyldithio)- increases LogP compared to 2-ethylimidazole, suggesting improved membrane penetration but reduced water solubility .

- Reactivity : The disulfide bond in 1H-Imidazole, 2-(ethyldithio)- allows redox-driven dimerization, a feature absent in 2-ethylimidazole or ethyl acetate derivatives .

- Steric Effects : Bulky substituents like diphenylmethyl (in CAS 101279-63-4) hinder enzymatic degradation but reduce synthetic yield (~92% for diphenylmethyl vs. ~75% for ethyldithio derivatives) .

Antibacterial Activity

- 1H-Imidazole, 2-(ethyldithio)-: Limited direct data, but sulfur-containing imidazoles (e.g., thiazole-imidazole hybrids) exhibit antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) due to thiol-disulfide interchange disrupting bacterial membranes .

- Ethyl 1H-imidazole-1-acetate : Used in agrochemicals for antifungal properties (e.g., against Aspergillus niger at 50 µg/mL) .

- Nitroimidazoles (e.g., 5-nitro derivatives): Broad-spectrum activity against anaerobic pathogens but higher cytotoxicity (IC₅₀: 10 µM for mammalian cells) compared to non-nitro analogs .

Pharmacological Potential

- 1H-Imidazole, 2-(ethyldithio)- : The disulfide motif is explored in prodrug designs for controlled drug release via glutathione-mediated reduction .

- 2-Ethylimidazole : A precursor in polymer catalysis (epoxy curing) but lacks significant bioactivity .

Research Findings and Trends

- Medicinal Chemistry : Imidazole derivatives with sulfur groups (e.g., thioethers, disulfides) show promise in targeting cysteine proteases and redox-sensitive pathways .

- Material Science : 2-Ethylimidazole is preferred in epoxy resins due to its stability, whereas ethyldithio derivatives are less studied in this context .

- Toxicity: Sulfur-containing imidazoles like 1H-Imidazole, 2-(ethyldithio)- may exhibit higher dermal irritation (similar to Category 2 skin irritants) compared to non-sulfur analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.